N,N-diethyl-1H-imidazole-5-carboxamide
Description
Properties
CAS No. |
61985-36-2 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N,N-diethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-9-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
UCWZQXNCZYZOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Carboxamide Derivatives
Key Observations :
- N,N-Diethyl substitution distinguishes the target compound from most analogs, which often feature bulkier (e.g., cyclohexyl) or aromatic (e.g., 4-methoxyphenyl) carboxamide substituents. This impacts lipophilicity and steric hindrance.
Key Observations :
- The target compound’s synthesis likely parallels benzimidazole derivatives (e.g., VIIv), where carboxamide formation involves coupling agents like TBTU/DMAP .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The N,N-diethyl groups in the target compound likely enhance lipophilicity compared to DIC but reduce it relative to VIIv (cyclohexyl/nitrophenyl substituents).
- Melting points for benzimidazole analogs (112–132°C) suggest crystalline solids, whereas imidazole derivatives may have lower melting points due to reduced aromatic stacking .
Key Observations :
- The target compound’s diethyl groups may reduce metabolic instability compared to DIC’s methyl groups, but this requires validation.
Metabolic Profiles
- DIC undergoes hepatic N-demethylation to form 4-aminoimidazole-5-carboxamide, a major pathway in both rats and humans .
- However, ethyl groups may undergo ω- or β-oxidation, forming carboxylic acid metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
